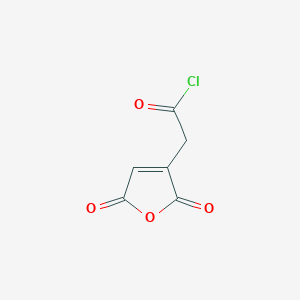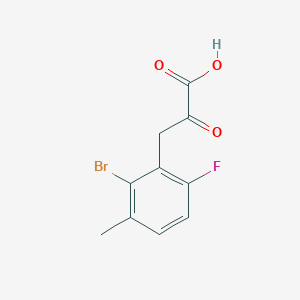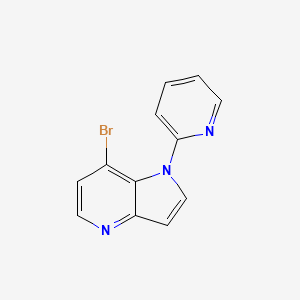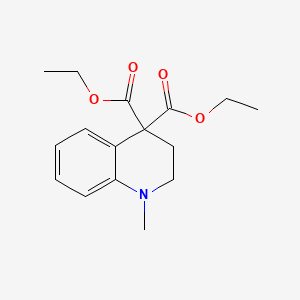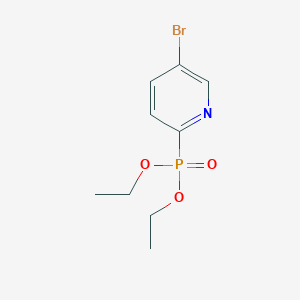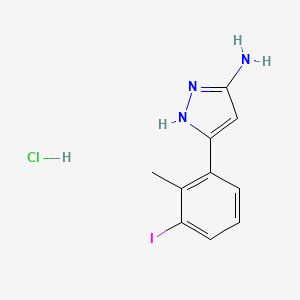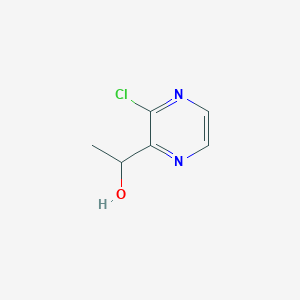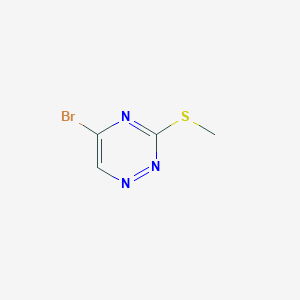
5-Bromo-3-(methylthio)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(methylthio)-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with a bromine atom and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(methylthio)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 3-(methylthio)-1,2,4-triazine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(methylthio)-1,2,4-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the triazine ring can undergo reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-(methylthio)-1,2,4-triazine derivatives with various substituents.
Oxidation Products: Sulfoxides or sulfones of this compound.
Coupling Products: Aryl or vinyl substituted triazine derivatives.
Scientific Research Applications
5-Bromo-3-(methylthio)-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(methylthio)-1,2,4-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and methylthio groups can enhance the compound’s ability to penetrate cell membranes and bind to target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-1,2,4-triazine: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-1,2,4-triazine: Lacks the methylthio group, which may affect its solubility and interaction with biological targets.
5-Bromo-3-(methylthio)-1H-1,2,4-triazole: A structurally related compound with a different ring system, which may exhibit different chemical and biological properties.
Uniqueness
5-Bromo-3-(methylthio)-1,2,4-triazine is unique due to the presence of both bromine and methylthio substituents on the triazine ring. This combination of functional groups can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H4BrN3S |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
5-bromo-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C4H4BrN3S/c1-9-4-7-3(5)2-6-8-4/h2H,1H3 |
InChI Key |
XTBKNYIFOSXJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CN=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


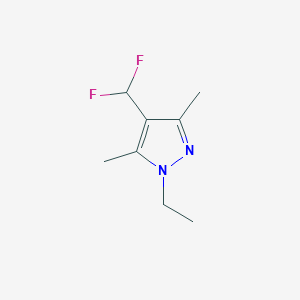
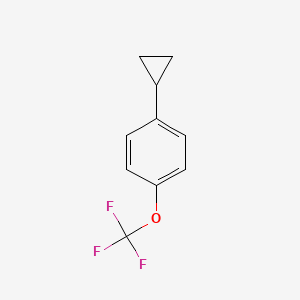
![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
